

# YX-2-107: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**YX-2-107** is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6), developed as a Proteolysis Targeting Chimera (PROTAC). It has demonstrated significant potential in preclinical studies for the treatment of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). This document provides a comprehensive overview of the discovery, synthesis, and biological activity of **YX-2-107**, including detailed experimental protocols and quantitative data analysis.

### Introduction

Cyclin-Dependent Kinase 6 (CDK6) is a key regulator of the cell cycle and has been identified as a promising therapeutic target in various hematologic malignancies, including Ph+ ALL. Traditional small molecule inhibitors of CDK4/6 have shown clinical efficacy, but challenges such as drug resistance and off-target effects remain. YX-2-107 was designed as a PROTAC to induce the selective degradation of CDK6, thereby offering a novel therapeutic strategy. As a bifunctional molecule, YX-2-107 recruits the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This approach not only inhibits the kinase activity of CDK6 but also eliminates its non-catalytic functions, potentially leading to a more profound and durable anti-tumor response.[2]



**Physicochemical Properties** 

Property	Value
CAS Number	2417408-46-7
Molecular Formula	C45H51N11O9
Molecular Weight	889.97 g/mol
IUPAC Name	N-(4-((2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)amino)butyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

## **In Vitro Activity**

**Kinase Inhibition and Degradation** 

Parameter	Cell Line	Value	Reference
CDK6 Degradation IC50	BV173	4.4 nM	[2]
CDK4 Kinase Inhibition IC50	-	0.69 nM	
CDK6 Kinase Inhibition IC50	-	4.4 nM	
CDK6 Degradation Constant (DC50)	BV173	~4 nM	

#### **Cellular Effects**



Experiment	Cell Lines	Concentrati on	Time	Result	Reference
CDK6 Degradation	BV173	0, 1.6, 8, 40, 200, 1000 nM	4 h	Selective degradation of CDK6	[2]
S Phase Inhibition	BV173, SUP- B15	2000 nM	48 h	Inhibition of S phase entry	[2]
RB Phosphorylati on and FOXM1 Expression	BV173, SUP- B15	2000 nM	72 h	Inhibition of RB phosphorylati on and FOXM1 expression	[2]

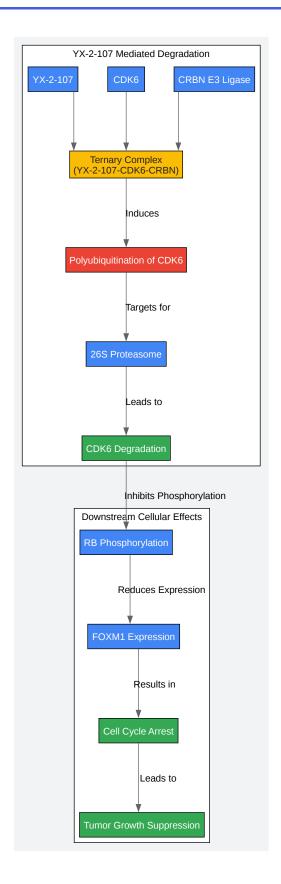
**In Vivo Activity** 

Animal Model	Dosage	Administration	Outcome	Reference
C57BL/6j mice	10 mg/kg	Single i.p.	Cmax of 741 nM, cleared from plasma after 4 hours	[2]
NRG-SGM3 mice (Ph+ ALL xenografts)	150 mg/kg	Daily i.p. for 3 days	Suppressed Ph+ ALL proliferation	[2]

### **Mechanism of Action**

**YX-2-107** functions by forming a ternary complex between CDK6 and the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of CDK6, marking it for degradation by the 26S proteasome. The degradation of CDK6 leads to the inhibition of retinoblastoma (RB) protein phosphorylation and a subsequent decrease in the expression of the transcription factor FOXM1, ultimately resulting in cell cycle arrest and suppression of tumor growth.[2]





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Caption: Mechanism of action of **YX-2-107** leading to CDK6 degradation and tumor suppression.

# Experimental Protocols Synthesis of YX-2-107

The synthesis of **YX-2-107** involves a multi-step process. A detailed, step-by-step experimental protocol and the corresponding characterization data are provided in the supplementary material of the publication by De Dominici M, et al. in Blood (2020).[1] Researchers are advised to refer to this primary source for the complete synthesis procedure.



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Caption: Generalized workflow for the synthesis of YX-2-107.

#### **In Vitro Kinase and Degradation Assays**

Standard biochemical and cellular assays were utilized to evaluate the activity of **YX-2-107**. For detailed protocols on kinase inhibition assays, cellular degradation assays (e.g., Western blotting), and cell viability assays, please refer to the experimental procedures outlined in the aforementioned publication by De Dominici et al.

#### In Vivo Xenograft Studies

Animal studies were conducted in accordance with institutional guidelines. For specific details regarding the animal models, drug formulation, administration routes, and endpoint analyses, please consult the methods section of the primary research article.

#### Conclusion

**YX-2-107** is a promising PROTAC degrader of CDK6 with potent in vitro and in vivo activity against Philadelphia chromosome-positive acute lymphoblastic leukemia. Its unique mechanism of action, involving the targeted degradation of CDK6, offers a potential therapeutic



advantage over traditional kinase inhibitors. The data presented in this guide underscore the potential of **YX-2-107** as a valuable tool for cancer research and a candidate for further drug development.

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#### References

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- To cite this document: BenchChem. [YX-2-107: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545157#discovery-and-synthesis-of-yx-2-107]

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